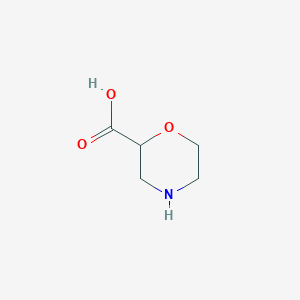

Morpholine-2-carboxylic acid

Übersicht

Beschreibung

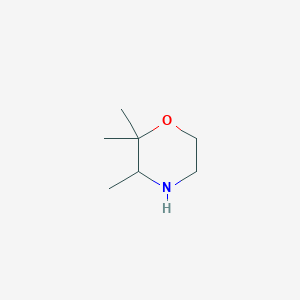

Morpholine-2-carboxylic acid, also known as 2-morpholinecarboxylic acid hydrochloride, is a compound with the molecular weight of 167.59 . It’s a solid substance stored at ambient temperature . Another variant of this compound is ®-Morpholine-2-carboxylic acid, which has a molecular weight of 131.13 .

Synthesis Analysis

Morpholine-based organocatalysts, including Morpholine-2-carboxylic acid, can be synthesized from commercially available amino acids and epichlorohydrin . The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described in recent advances .Molecular Structure Analysis

The structure of Morpholine-2-carboxylic acid includes a morpholine ring, which is less nucleophilic due to the presence of oxygen on the ring and the pronounced pyramidalisation of nitrogen . This structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

Morpholine-2-carboxylic acid is a solid substance stored at ambient temperature . The ®-Morpholine-2-carboxylic acid variant has a molecular weight of 131.13 .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Morpholine-2-carboxylic acid plays a significant role in organic synthesis, particularly in the construction of benzofuran derivatives. These compounds exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The synthesis of complex benzofuran derivatives via unique free radical cyclization cascades is an excellent method for creating a series of polycyclic benzofuran compounds .

Medicinal Chemistry

In medicinal chemistry, morpholine-based organocatalysts are used for the 1,4-addition reaction between aldehydes and nitroolefins . This is crucial for the synthesis of ß-morpholine amino acids, which are then used to create efficient organocatalysts despite the challenges posed by the morpholine ring .

Agriculture

Morpholine derivatives are important in agriculture, particularly in the synthesis of biologically active molecules and pharmaceuticals . They are involved in the synthesis of substituted morpholines, spiro morpholines, and ring-fused morpholines, which can be used in crop protection and enhancement .

Environmental Science

In environmental science, morpholine-2-carboxylic acid derivatives are used for their protective properties. For instance, N-BOC protected morpholine-2-carboxylic acid is used in various applications, including as a safety measure against environmental hazards .

Material Science

Morpholine-2-carboxylic acid finds applications in material science, particularly in the synthesis of complex molecules. It is used in the preparation of novel complex morpholines through multi-component coupling reactions, which are essential in the development of new materials .

Biochemistry

In biochemistry, morpholine-2-carboxylic acid is used in the synthesis of morpholino nucleosides, which are crucial for oligonucleotide therapies . These therapies regulate gene expression by interacting selectively with RNA targets, offering prospects for the treatment of genetic diseases .

Drug Design

The compound’s role in drug design is highlighted by its use as a bioisostere to improve potency in drug candidates. Carboxylic acid isosteres, such as morpholine-2-carboxylic acid, are deployed to address challenges in drug design, including influencing potency and selectivity .

Organocatalysis

Morpholine-2-carboxylic acid derivatives are used in organocatalysis to create highly functionalized chiral products. These products are key intermediates in the total syntheses of bioactive compounds, contributing to sustainable development in organic chemistry .

Wirkmechanismus

Target of Action

Morpholine-containing compounds have been recognized for their diverse biological and therapeutic effects . They are frequently found in biologically active molecules and pharmaceuticals .

Mode of Action

Morpholine derivatives have been known to interact with various biological targets, leading to changes in cellular processes . The interaction of these compounds with their targets often results in modulation of the hydrophilic-lipophilic balance, improved metabolic stability, and increased potency .

Biochemical Pathways

Morpholine derivatives have been reported to influence various biochemical pathways, depending on the specific derivative and its targets .

Pharmacokinetics

Morpholine-containing compounds are known to have enhanced pharmacokinetic properties, specifically for central nervous system drugs .

Result of Action

Morpholine derivatives have been reported to have diverse biological and therapeutic effects .

Action Environment

It is known that environmental factors can significantly influence the action of chemical compounds .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

morpholine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-5(8)4-3-6-1-2-9-4/h4,6H,1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCRNRZIEVLZDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Morpholine-2-carboxylic acid | |

CAS RN |

300582-83-6 | |

| Record name | 300582-83-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes for producing enantiomerically pure Morpholine-2-carboxylic acid derivatives?

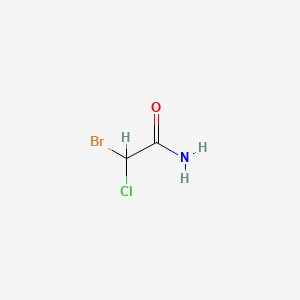

A1: Two main approaches have been explored for synthesizing enantiomerically pure Morpholine-2-carboxylic acid derivatives:

- Enzyme-catalyzed kinetic resolution: This method utilizes enzymes to selectively transform one enantiomer of a racemic mixture, leaving the desired enantiomer enriched. [] This approach has been successfully applied to synthesize both (R)- and (S)-N-Boc-morpholine-2-carboxylic acids. []

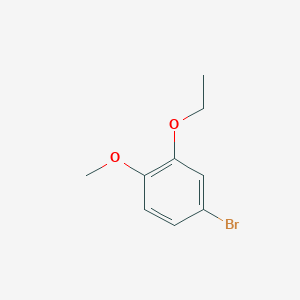

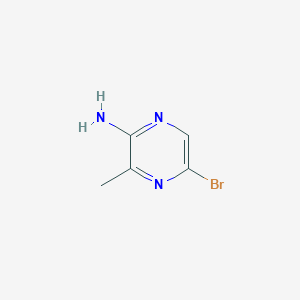

- Diastereoselective synthesis: This strategy involves controlling the stereochemistry during the synthesis to favor the formation of the desired diastereomer. One published protocol utilizes a condensation reaction between 5,6-diethoxy-5,6-dimethyl-1,4-dioxan-2-one and an appropriate imine, followed by methanolysis and ring-closure, to selectively obtain either 2,3-trans- or 2,3-cis-6-methoxy-3-substituted morpholine-2-carboxylic esters. [] The choice of imine and reaction conditions dictates the final stereochemistry.

Q2: Is there a concise and efficient method to synthesize N-Boc-2-hydroxymethylmorpholine and N-Boc-morpholine-2-carboxylic acid?

A: Yes, a recent study describes an operationally simple synthesis of both N-Boc-2-hydroxymethylmorpholine (1) and N-Boc-morpholine-2-carboxylic acid (2) starting from epichlorohydrin. [] This method is advantageous as it eliminates the need for chromatographic purification, leading to higher process throughput and making it suitable for large-scale synthesis. []

Q3: Are there any patents related to the synthesis or application of specific Morpholine-2-carboxylic acid derivatives?

A: Yes, there are patents disclosing a process for synthesizing specific stereoisomers of substituted Morpholine-2-carboxylic acids. [] Additionally, patents describe potential pharmacological applications of these derivatives. [] This suggests ongoing research and development efforts focusing on the therapeutic potential of this class of compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Bromophenyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B1288847.png)

![3-Bromo-8-nitroimidazo[1,2-A]pyridine](/img/structure/B1288857.png)

![3-Bromo-6-nitroimidazo[1,2-A]pyridine](/img/structure/B1288858.png)